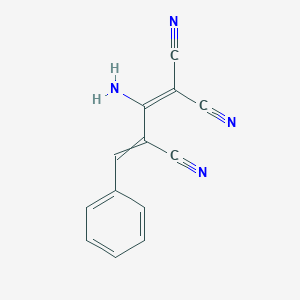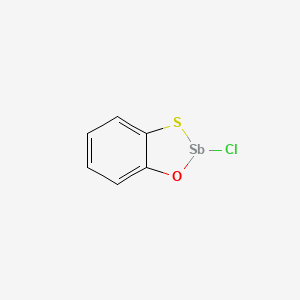![molecular formula C15H12O3S B14578607 2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid CAS No. 61484-80-8](/img/structure/B14578607.png)
2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid is an organic compound that features a dibenzofuran moiety linked to a propanoic acid group via a sulfur atom Dibenzofuran is a heterocyclic aromatic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid typically involves the following steps:
Formation of Dibenzofuran-2-thiol: Dibenzofuran is first converted to dibenzofuran-2-thiol through a series of reactions, including halogenation and subsequent thiolation.
Alkylation: The dibenzofuran-2-thiol is then alkylated with a suitable alkyl halide, such as 2-bromopropanoic acid, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the dibenzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety can intercalate into aromatic systems, while the propanoic acid group can form hydrogen bonds with target proteins. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with similar aromatic properties but lacking the sulfur and propanoic acid functionalities.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
2-[(Dibenzo[b,d]furan-2-yl)oxy]propanoic acid: Similar structure but with an oxygen atom instead of sulfur linking the dibenzofuran and propanoic acid groups.
Uniqueness
2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid is unique due to the presence of both sulfur and propanoic acid functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
61484-80-8 |
|---|---|
Molecular Formula |
C15H12O3S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-dibenzofuran-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C15H12O3S/c1-9(15(16)17)19-10-6-7-14-12(8-10)11-4-2-3-5-13(11)18-14/h2-9H,1H3,(H,16,17) |
InChI Key |
HEFODHBLJIOAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=CC2=C(C=C1)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


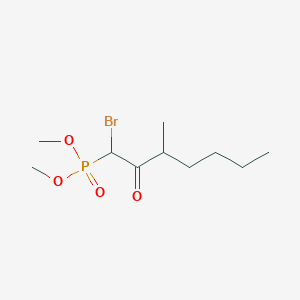

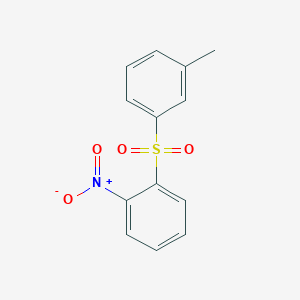
![1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride](/img/structure/B14578559.png)
![2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14578561.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14578562.png)
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)
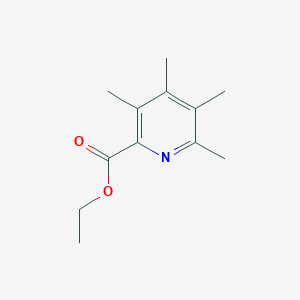
![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)
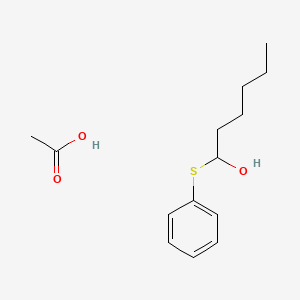
![1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene](/img/structure/B14578593.png)
![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14578597.png)
